

# Structural biology of WIZ-CRBN ternary complex

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An In-depth Technical Guide on the Structural Biology of the WIZ-CRBN Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the ternary complex formed by the Widely-Interspaced Zinc Finger (WIZ) protein, the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor, and molecular glue degraders. The formation of this complex is a key mechanism for the targeted degradation of WIZ, a novel therapeutic strategy for inducing fetal hemoglobin (HbF) in the treatment of sickle cell disease (SCD).

## Introduction

Sickle cell disease is a genetic disorder caused by a mutation in the  $\beta$ -globin gene. A promising therapeutic approach is the reactivation of fetal hemoglobin (HbF) expression, which can ameliorate the symptoms of SCD.[1][2] Recent research has identified the WIZ transcription factor as a previously unknown repressor of HbF.[1][2][3]

A new class of small molecules, known as molecular glue degraders, has been developed to induce the degradation of WIZ.[1][2][4] These molecules, such as dWIZ-1 and dWIZ-2, function by promoting the formation of a ternary complex between WIZ and CRBN, the substrate receptor of the CRL4-DDB1-CRBN E3 ubiquitin ligase complex.[3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ, resulting in the de-repression of HbF expression.[4]

Understanding the structural basis of this ternary complex formation is crucial for the rational design and optimization of more potent and selective WIZ degraders. This guide summarizes

the key structural findings, experimental methodologies, and the underlying signaling pathway.

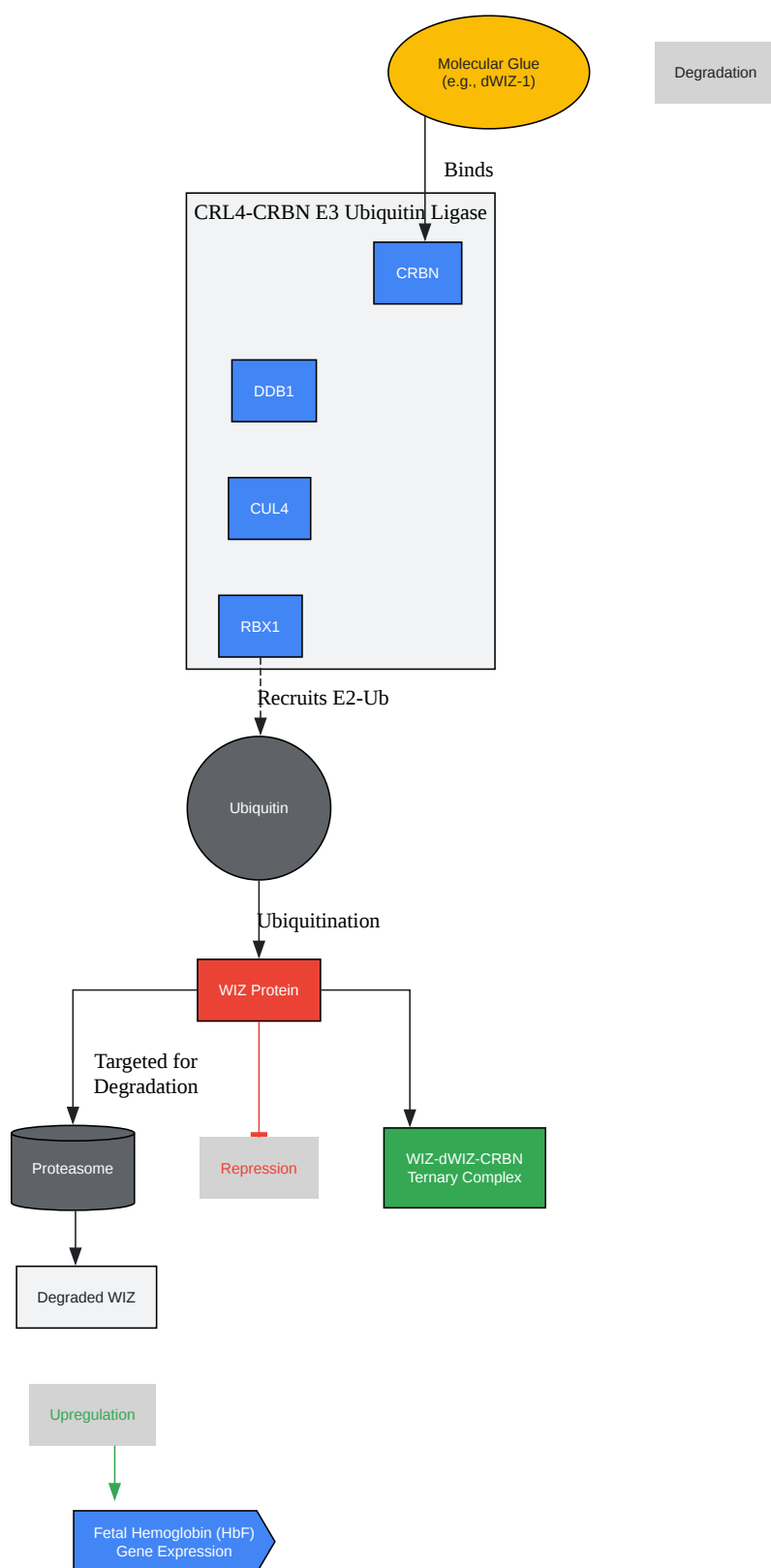
## Quantitative Structural Data

The primary method for elucidating the structure of the WIZ-CRBN ternary complex has been X-ray crystallography.[1][5] The structural data provides high-resolution insights into the molecular interactions that stabilize the complex.

PDB ID	Complex Components	Resolution (Å)	R-Value Work	R-Value Free	Method	Organism(s)
8TZX[5]	Cereblon-DDB1, WIZ (ZF7), dWIZ-1	3.15	0.213	0.252	X-RAY DIFFRACTION	Homo sapiens
9DJT[6]	Cereblon-DDB1, WIZ (ZF7), WIZ-5	2.95	0.205	0.260	X-RAY DIFFRACTION	Homo sapiens

## Signaling Pathway and Mechanism of Action

The molecular glue-induced degradation of WIZ follows a specific signaling cascade. The small molecule degrader acts as a bridge to bring the WIZ protein into proximity with the CRBN E3 ligase complex, leading to its ubiquitination and degradation.



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Caption: Signaling pathway for molecular glue-induced WIZ degradation and HbF upregulation.

## Experimental Protocols

The following sections outline the generalized experimental protocols for determining the structure of the WIZ-CRBN ternary complex, based on the information provided in the cited literature.[\[5\]](#)[\[6\]](#)

## Protein Expression and Purification

- Construct Design:
  - Human CRBN and DDB1 are co-expressed to ensure the stability and solubility of CRBN.[\[7\]](#)
  - The seventh zinc finger domain of human WIZ (WIZ-ZF7) is used as it has been identified as the minimal domain required for interaction with the molecular glue and CRBN.[\[1\]](#)
- Expression System:
  - The CRBN-DDB1 complex is typically expressed using a baculovirus expression system in insect cells (e.g., *Spodoptera frugiperda*).[\[5\]](#)[\[6\]](#)
  - The WIZ-ZF7 domain is expressed in *Escherichia coli*.[\[5\]](#)[\[6\]](#)
- Purification:
  - Proteins are purified using a series of chromatography steps, which may include:
    - Affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
    - Ion-exchange chromatography.
    - Size-exclusion chromatography to obtain a homogeneous protein sample.

## Crystallization of the Ternary Complex

- Complex Formation: The purified CRBN-DDB1 complex, WIZ-ZF7, and the molecular glue degrader (e.g., dWIZ-1) are mixed in an appropriate molar ratio to form the ternary complex.

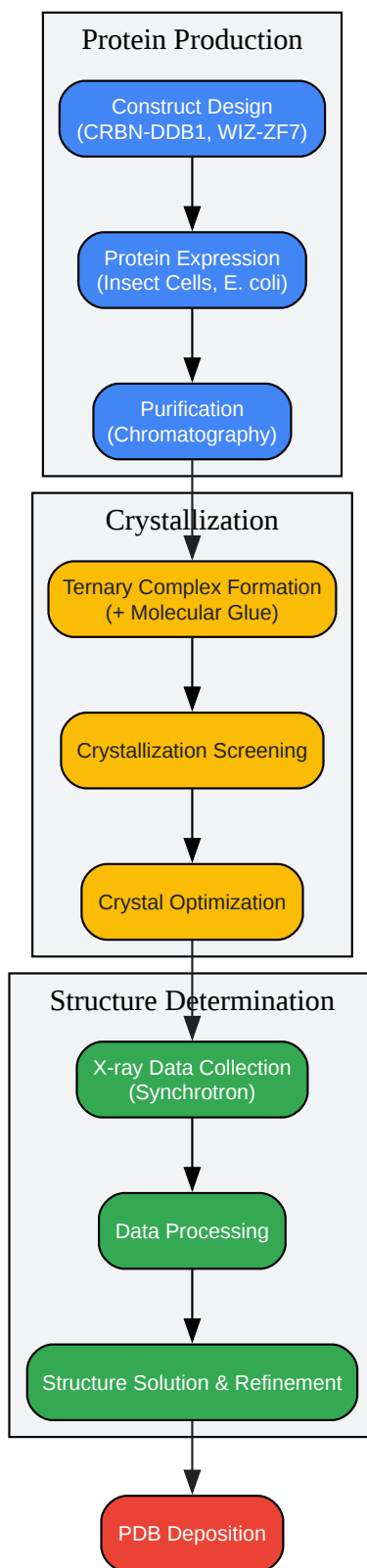
- **Crystallization Screening:** The ternary complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (sitting or hanging drop).
- **Crystal Optimization:** Conditions that yield initial microcrystals are optimized by fine-tuning the concentrations of the components to obtain diffraction-quality crystals.

## X-ray Diffraction Data Collection and Structure Determination

- **Data Collection:**
  - Crystals are cryo-protected and flash-frozen in liquid nitrogen.
  - X-ray diffraction data is collected at a synchrotron source.
- **Data Processing:** The diffraction data is processed to determine the space group, unit cell dimensions, and reflection intensities.
- **Structure Solution and Refinement:**
  - The structure is solved using molecular replacement, with existing structures of CRBN-DDB1 as a search model.
  - The model is built into the electron density maps and refined to improve the fit with the experimental data, resulting in the final R-work and R-free values.[\[5\]](#)[\[6\]](#)

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the structural determination of the WIZ-CRBN ternary complex.



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Caption: Experimental workflow for the structural determination of the WIZ-CRBN ternary complex.

## Conclusion

The structural elucidation of the WIZ-CRBN ternary complex provides a detailed molecular blueprint for understanding how molecular glue degraders function.<sup>[5]</sup> This knowledge is invaluable for the structure-based design of next-generation therapeutics for sickle cell disease and potentially other conditions where WIZ plays a pathological role. The detailed interactions observed in the crystal structures can guide medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of WIZ degraders. This guide serves as a foundational resource for researchers in academia and industry who are focused on targeted protein degradation and drug discovery.

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